molecular formula C19H10N2O3S B2736667 (E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(4-oxo-4H-chromen-2-yl)propanenitrile CAS No. 361478-90-2

(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(4-oxo-4H-chromen-2-yl)propanenitrile

Cat. No.: B2736667
CAS No.: 361478-90-2
M. Wt: 346.36
InChI Key: DDLASFGRGJNMRX-XDHOZWIPSA-N
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Description

(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(4-oxo-4H-chromen-2-yl)propanenitrile is a useful research compound. Its molecular formula is C19H10N2O3S and its molecular weight is 346.36. The purity is usually 95%.
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Scientific Research Applications

Synthetic Applications and Heterocyclic Synthesis

(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(4-oxo-4H-chromen-2-yl)propanenitrile is a pivotal precursor in the synthesis of a variety of heterocyclic compounds due to its active nitrile group. Research by Fadda et al. (2010) explored its reactivity with various reagents, leading to the formation of novel pyridopyrimidine, chromenopyridine, oxazole, diazepinone, thiophene, and thienopyridine derivatives. This demonstrates the compound's significant synthetic versatility in heterocyclic synthesis, offering a broad range of applications in medicinal chemistry and material sciences Fadda et al., 2010.

Anti-inflammatory Potential

Gandhi et al. (2018) synthesized a series of chromene derivatives using a multi-step process that involved this compound. These derivatives demonstrated significant anti-inflammatory activity, which could serve as structural templates for the development of new anti-inflammatory drugs Gandhi et al., 2018.

Corrosion Inhibition

The compound and its derivatives have been investigated for their potential as corrosion inhibitors. Fouda et al. (2015) studied the inhibition of corrosion of tin in sodium chloride solutions by propaneitrile derivatives, including variants of this compound. These studies reveal that such compounds can adsorb onto metal surfaces, providing protective layers against corrosion, thus finding applications in material science and engineering Fouda et al., 2015.

Antimicrobial Coatings

El‐Wahab et al. (2014) synthesized and characterized coumarin-thiazole derivatives with demonstrated antimicrobial activity. When these compounds were incorporated into polyurethane varnishes, they exhibited excellent antimicrobial effects, suggesting their potential use in antimicrobial coatings and materials El‐Wahab et al., 2014.

Photophysical Properties and Material Applications

Shreykar et al. (2017) synthesized novel coumarin-thiazole hybrid dyes exhibiting aggregation-induced emission (AIE) properties and significant non-linear optical (NLO) phoric activities. These properties suggest applications in optoelectronic devices and as functional materials for sensors and imaging Shreykar et al., 2017.

Chemosensors for Cyanide Anions

Wang et al. (2015) explored coumarin benzothiazole derivatives as chemosensors for cyanide anions. These compounds can recognize cyanide ions through specific chemical reactions, causing noticeable changes in color and fluorescence. Such characteristics make them valuable for environmental monitoring and safety applications Wang et al., 2015.

Properties

IUPAC Name

(Z)-2-(1,3-benzothiazol-2-yl)-3-hydroxy-3-(4-oxochromen-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10N2O3S/c20-10-12(19-21-13-6-2-4-8-17(13)25-19)18(23)16-9-14(22)11-5-1-3-7-15(11)24-16/h1-9,23H/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONNLHIXCCPGBU-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=C(C#N)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)/C(=C(\C#N)/C3=NC4=CC=CC=C4S3)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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